
吲哚-3-甲醇水合物
描述
Indole-3-carbinol hydrate is a naturally occurring compound derived from the breakdown of glucobrassicin, a glucosinolate found in cruciferous vegetables such as broccoli, cabbage, cauliflower, and Brussels sprouts . This compound has garnered significant attention due to its potential health benefits, including its anticarcinogenic, antioxidant, and anti-atherogenic properties .
科学研究应用
Indole-3-carbinol hydrate has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various bioactive compounds . In biology and medicine, it has been extensively studied for its potential to suppress cell cycle progression, block cancer cell migration, promote apoptosis, and inhibit tumor growth . Additionally, it has shown promise in the treatment of neurodegenerative diseases due to its neuroprotective effects . In industry, indole-3-carbinol hydrate is used in the development of dietary supplements and functional foods .
作用机制
Target of Action
Indole-3-carbinol (I3C) primarily targets the aryl hydrocarbon receptor (AhR) . It also interacts with PTEN through WWP1 inhibition . These targets play crucial roles in cellular signaling pathways, influencing cell division, apoptosis, and angiogenesis .
Mode of Action
I3C interacts with its targets to induce significant changes in cellular processes. It activates AhR, which inhibits the activation of receptor-interacting protein kinase 1 (RIPK1) and suppresses NF-κB activation, decreasing the expression of proinflammatory cytokines . I3C also reactivates PTEN, a tumor suppressor, by inhibiting WWP1 .
Pharmacokinetics
The pharmacokinetics of I3C involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, I3C is rapidly absorbed, distributed, and eliminated from plasma and tissues . Its metabolite, diindolylmethane (DIM), persists in plasma and tissues for a longer duration .
Result of Action
The action of I3C leads to molecular and cellular effects. It reduces oxidative stress, impedes DNA synthesis, and influences the activation, proliferation, and apoptosis of target cells . I3C also inhibits the proinflammatory cytokines and chemokines, reducing induced liver injuries .
Action Environment
Environmental factors, particularly diet, can influence the action of I3C. For instance, I3C is a natural product found in cruciferous vegetables like broccoli, kale, and brussels sprouts . Its dietary inclusion could prevent some diseases . .
生化分析
Biochemical Properties
Indole-3-carbinol hydrate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. These enzymes are involved in the metabolism of xenobiotics and endogenous compounds. Indole-3-carbinol hydrate induces the expression of these enzymes, enhancing the detoxification processes in the liver . Additionally, it interacts with estrogen receptors, modulating estrogen metabolism and reducing the risk of hormone-dependent cancers .
Cellular Effects
Indole-3-carbinol hydrate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it activates the aryl hydrocarbon receptor (AhR) pathway, leading to the transcription of detoxifying enzymes. Indole-3-carbinol hydrate also affects the NF-κB signaling pathway, reducing inflammation and promoting apoptosis in cancer cells . Furthermore, it alters the expression of genes involved in cell cycle regulation, such as p21 and p27, thereby inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of indole-3-carbinol hydrate involves several key interactions at the molecular level. It binds to the aryl hydrocarbon receptor, forming a complex that translocates to the nucleus and binds to specific DNA sequences, initiating the transcription of target genes. Indole-3-carbinol hydrate also inhibits the activity of enzymes such as histone deacetylases (HDACs), leading to changes in chromatin structure and gene expression . Additionally, it modulates the activity of kinases and phosphatases, affecting various signaling pathways involved in cell growth and survival.
准备方法
Synthetic Routes and Reaction Conditions
Indole-3-carbinol hydrate can be synthesized through various methods. One common approach involves the Friedel–Crafts reaction, which is used to functionalize aromatic rings, including indoles . Another method involves the photochemical arylation of aldehydes to obtain 3,3′-derivatives . Additionally, the DDQ-mediated oxidation of the allylic C–H bond/aromatization/hydroxylation at the indolyl carbon using water as the hydroxyl source is an efficient and high-yielding method .
Industrial Production Methods
Industrial production of indole-3-carbinol hydrate typically involves the extraction and purification of glucobrassicin from cruciferous vegetables, followed by its enzymatic breakdown to produce indole-3-carbinol. This process can be optimized for large-scale production by employing biotechnological methods to enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
Indole-3-carbinol hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of indole-3-carbinol hydrate include oxidizing agents such as DDQ and reducing agents like sodium borohydride. Reaction conditions often involve mild temperatures and aqueous solvents to maintain the compound’s stability .
Major Products Formed
The major products formed from the reactions of indole-3-carbinol hydrate include 3,3′-diindolylmethane and other derivatives that exhibit enhanced biological activity. These products are of significant interest in medicinal chemistry and pharmacology .
相似化合物的比较
Similar Compounds
3,3′-Diindolylmethane: A major in vivo product of indole-3-carbinol, known for its anticancer and antioxidant properties.
Indole-3-acetic acid: A naturally occurring plant hormone involved in various growth and developmental processes.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth in plant cuttings.
Uniqueness
Indole-3-carbinol hydrate is unique due to its dual role in promoting estrogen metabolism and providing neuroprotection. Its ability to modulate multiple signaling pathways, including the Nrf2-ARE pathway and estrogen metabolism, sets it apart from other similar compounds .
属性
IUPAC Name |
1H-indol-3-ylmethanol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.H2O/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-5,10-11H,6H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEVEHLSJRKSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CO.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153979 | |
| Record name | Indole-3-carbinol hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-15-6 | |
| Record name | Indole-3-carbinol hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123334156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-carbinol hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B53602.png)
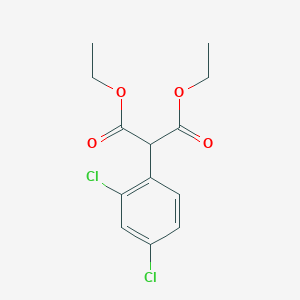
![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)
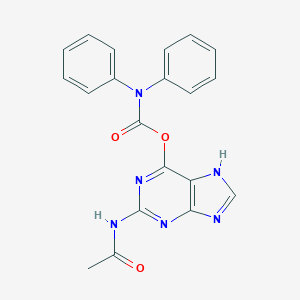
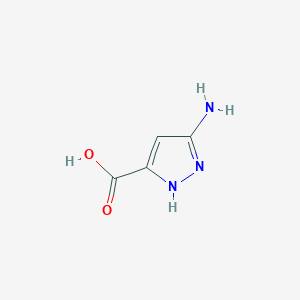
![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)
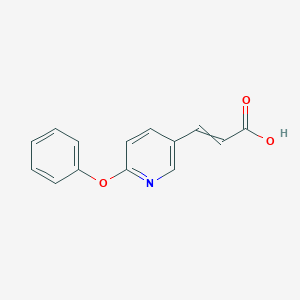
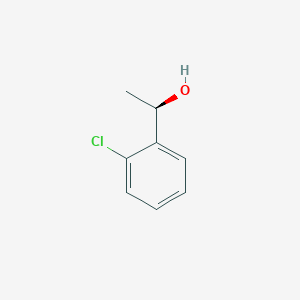
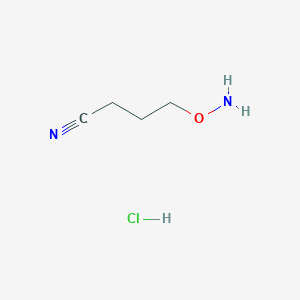
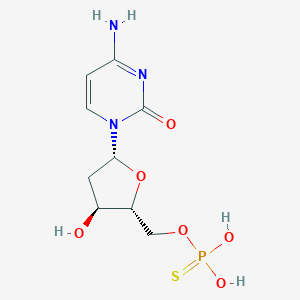
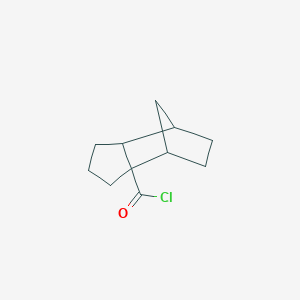
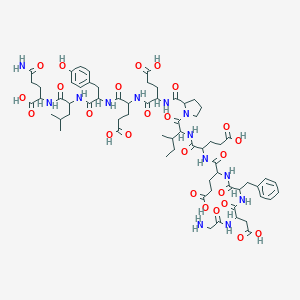
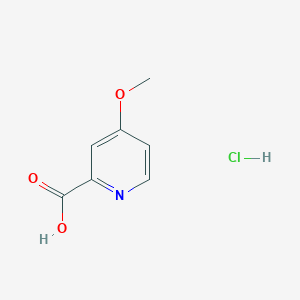
![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)
